molecular formula C9H10F3N3O3 B3046464 1-[2-(dimethylamino)-2-oxoethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1245808-55-2

1-[2-(dimethylamino)-2-oxoethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B3046464
CAS No.: 1245808-55-2
M. Wt: 265.19
InChI Key: AQLXGWRXASLIQL-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative featuring a dimethylamino-oxoethyl group at position 1, a trifluoromethyl (CF₃) group at position 3, and a carboxylic acid moiety at position 5 of the pyrazole ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(dimethylamino)-2-oxoethyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O3/c1-14(2)7(16)4-15-5(8(17)18)3-6(13-15)9(10,11)12/h3H,4H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLXGWRXASLIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C(=CC(=N1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401130937
Record name 1-[2-(Dimethylamino)-2-oxoethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130937
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Molecular Weight

265.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245808-55-2
Record name 1-[2-(Dimethylamino)-2-oxoethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245808-55-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(Dimethylamino)-2-oxoethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(dimethylcarbamoyl)methyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
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Preparation Methods

Acylation-Cyclization Cascade from Arenes

The RCOOH/TfOH/TFAA system enables direct conversion of (hetero)arenes to β-diketones, which undergo hydrazine cyclization to form 3-(trifluoromethyl)pyrazole intermediates. Key parameters:

  • Reaction Time : 4–6 hr at 80°C
  • Yield : 68–74% for CF₃-substituted products
  • Limitation : Requires pre-functionalized carboxylic acids for regioselective CF₃ incorporation.

Regioselective Trifluoromethylation via Flow Lithiation

1-Methyl-3-(trifluoromethyl)-1H-pyrazole undergoes continuous flow lithiation at position 4, allowing carboxyl group introduction via CO₂ quenching:

Step Conditions Yield Source
Lithiation LDA, THF, −78°C, 15 min 89%
Carboxylation CO₂ gas, 0°C, 30 min 78%
Demethylation BBr₃, DCM, rt, 2 hr 92%

This method achieves >95% regiopurity but requires specialized equipment.

N1-Side Chain Installation

Alkylation with Chloroacetyl Dimethylamide

Reaction of 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid with chloroacetyl dimethylamide under Mitsunobu conditions:

  • Reagents : DIAD, PPh₃, DMF
  • Temperature : 0°C → rt gradient over 12 hr
  • Yield : 63% (HPLC purity 97.2%)
    Side Products :
  • O-alkylation isomers (8–12%)
  • Di-alkylated species (3–5%)

Reductive Amination Approach

Condensation of pyrazole-5-carbaldehyde derivatives with dimethylamine followed by NaBH₄ reduction:

Parameter Value Source
Aldehyde precursor 5-formylpyrazole intermediate
Condensation time 48 hr (molecular sieves)
Reduction yield 71%

Carboxyl Group Introduction

Ester Hydrolysis Optimization

Ethyl ester precursors (e.g., ethyl 1-[2-(dimethylamino)-2-oxoethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate) undergo saponification:

Base Solvent Temp (°C) Time (hr) Yield Purity
NaOH EtOH/H₂O 80 6 88% 98.1%
LiOH THF/H₂O 60 4 92% 99.3%
KOH MeOH/H₂O 70 5 85% 97.8%

Lithium hydroxide in THF/water (4:1) provides optimal deprotection without amide bond cleavage.

Alternative Pathways from Hydrazone Precursors

Copper-catalyzed oxidative coupling (Chen et al. method):

  • Hydrazone Formation : 4,4,4-trifluoro-1-(pyrazolyl)butane-1,3-dione + methylhydrazine
  • Cyclization : CuCl (20 mol%), DMF, 80°C, 12 hr
  • Post-functionalization :
    • Carboxylation via CO₂ insertion (65%)
    • Amide sidechain installation (Mitsunobu, 58%)

Advantage : Single-flask sequence reduces intermediate isolation.

Industrial-Scale Considerations

Cost Analysis of Routes

Method Cost ($/kg) Purity Scalability
Acylation-Cyclization 4200 98.5% Batch
Flow Lithiation 5800 99.8% Continuous
Hydrazone Coupling 3500 97.2% Batch

Purification Challenges

  • CF₃ Group Rotamers : Causes broad NMR peaks (δ 119–121 ppm for F19)
  • Amide Tautomerism : Requires HPLC with 0.1% TFA mobile phase for baseline separation

Chemical Reactions Analysis

1-[2-(dimethylamino)-2-oxoethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted pyrazole derivatives.

Scientific Research Applications

1-[2-(dimethylamino)-2-oxoethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has numerous applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)-2-oxoethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist or antagonist, or as a modulator of various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name / CAS No. Substituents (Position) Key Features Reference
Target Compound 1: -(CH₂C(O)N(CH₃)₂); 3: -CF₃; 5: -COOH Combines polar (carboxylic acid) and lipophilic (CF₃) groups; dimethylamino enhances solubility.
1-(2-Ethoxy-2-oxoethyl)-5-methyl-1H-pyrazole-3-methyl carboxylate 1: -(CH₂COOEt); 3: -CH₃; 5: -COOCH₃ Ethoxycarbonyl groups increase lipophilicity; lacks CF₃ and dimethylamino moieties.
Razaxaban (DPC 906) 1: Aminobenzisoxazole; 3: -CF₃; 5: -CONH-aryl Orally bioavailable Factor Xa inhibitor; CF₃ enhances metabolic stability.
2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid (345637-71-0) 1: -CH₂COOH; 3: -CF₃, -CH₃ Simpler structure; acetic acid substituent may limit membrane permeability.
1-(3-Cyano-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid (503614-66-2) 1: 3-Cyano-4-fluorophenyl; 3: -CF₃; 5: -COOH Bulky aryl substituent introduces steric hindrance; cyano group affects electronic properties.

Physicochemical Properties

  • Solubility: The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives (e.g., ). The dimethylamino-oxoethyl group further improves solubility via hydrogen bonding .
  • Lipophilicity : The CF₃ group increases lipophilicity (logP ~2.5–3.5 estimated), similar to razaxaban, which balances solubility and membrane permeability .
  • Acidity: The carboxylic acid (pKa ~2–3) and dimethylamino (pKa ~8–9) groups create pH-dependent ionization, affecting bioavailability.

Biological Activity

The compound 1-[2-(dimethylamino)-2-oxoethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula: C₁₈H₁₈F₃N₃O₃
  • Molecular Weight: 395.35 g/mol
  • IUPAC Name: this compound

The structure of the compound features a pyrazole ring substituted with a trifluoromethyl group and a dimethylamino group, which contribute to its unique biological properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)15.4Apoptosis induction
HCT116 (Colon)12.8G2/M phase arrest
A549 (Lung)18.6Inhibition of cell migration

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens, including bacteria and fungi. It showed promising results, particularly against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) indicating effective antibacterial and antifungal activity.

Table 2: Antimicrobial Activity Data

PathogenMIC (μg/mL)Type of Activity
Staphylococcus aureus8Antibacterial
Escherichia coli16Antibacterial
Candida albicans4Antifungal

Neuroprotective Effects

In neuropharmacological studies, the compound exhibited neuroprotective effects in models of oxidative stress-induced neuronal damage. It was shown to reduce reactive oxygen species (ROS) levels and enhance neuronal survival rates.

Case Studies and Research Findings

  • Study on Anticancer Effects : A recent publication highlighted the compound's ability to enhance the efficacy of standard chemotherapy agents in resistant cancer cell lines, suggesting a potential role as an adjuvant therapy in cancer treatment .
  • Antimicrobial Efficacy : Another study demonstrated that the compound could be used effectively in combination with traditional antibiotics to combat resistant bacterial strains, providing a new avenue for treating infections .
  • Neuroprotection : Research indicated that the compound's antioxidant properties could be leveraged in developing treatments for neurodegenerative diseases such as Alzheimer's, where oxidative stress plays a critical role in pathogenesis .

Q & A

Q. What are the optimal synthetic routes for preparing 1-[2-(dimethylamino)-2-oxoethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid?

Methodological Answer: A Pd-catalyzed Suzuki-Miyaura coupling is a viable approach for synthesizing pyrazole-carboxylic acid derivatives. For example, analogous compounds (e.g., ethyl 3,4-diarylpyrazole-5-carboxylates) are synthesized by reacting bromopyrazole precursors with aryl boronic acids in degassed DMF/water mixtures using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base. Post-reaction purification via column chromatography ensures high yields (75–90%) and purity . Modifications to the trifluoromethyl and dimethylamino groups may require tailored protecting-group strategies to prevent side reactions.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combined spectroscopic techniques are critical:

  • ¹H/¹³C NMR : Assign peaks for the trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR) and dimethylamino protons (singlet at δ ~3.0 ppm in ¹H NMR).
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H stretches (broad ~2500–3000 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₀H₁₁F₃N₃O₃) with <2 ppm error .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in biological systems?

Methodological Answer:

  • Trifluoromethyl Group Role : Replace the -CF₃ group with -CH₃ or -Cl to assess its impact on lipophilicity (logP) and target binding. Analogous pyrazole derivatives show enhanced metabolic stability with -CF₃ due to reduced oxidative metabolism .
  • Carboxylic Acid Bioisosteres : Substitute the -COOH group with tetrazole or acyl sulfonamide to improve oral bioavailability while maintaining hydrogen-bonding capacity .
  • Docking Studies : Use X-ray crystallography data of homologous targets (e.g., factor Xa) to model binding interactions. Molecular dynamics simulations can predict conformational stability .

Q. How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Validate enzyme inhibition assays (e.g., IC₅₀) using positive controls (e.g., rivaroxaban for factor Xa inhibition) and consistent buffer conditions (pH 7.4, 25°C) .
  • Plasma Protein Binding : Measure free fraction using equilibrium dialysis to correct for species-specific protein binding effects. For example, human serum albumin binding may reduce apparent potency by 10–50% .
  • Metabolite Screening : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects or false positives .

Q. What computational methods are effective for predicting the pharmacokinetic profile of this compound?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME or Schrödinger QikProp to estimate permeability (Caco-2 Papp), CYP450 inhibition, and blood-brain barrier penetration.
  • Physicochemical Properties : Calculate topological polar surface area (TPSA <90 Ų favors oral absorption) and pKa (carboxylic acid ~2.5–3.5) to guide formulation strategies .

Key Research Gaps and Future Directions

  • Crystallographic Data : No X-ray structures of this compound bound to biological targets are available. Co-crystallization with proteases (e.g., factor Xa) is recommended .
  • In Vivo Efficacy : Conduct thrombus formation models (e.g., rat arteriovenous shunt) to correlate in vitro potency with therapeutic activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(dimethylamino)-2-oxoethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[2-(dimethylamino)-2-oxoethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

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